

CAS number 855477-01-9 spectroscopic data

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Compound of Interest

Compound Name: 3,6-Dibromo-8-fluoroquinoline

CAS No.: 1315367-35-1

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9)

Introduction

3-Bromo-8-fluoroquinoline is a halogenated heterocyclic aromatic compound with the chemical formula C_9H_5BrFN .^{[1][2]} As a derivative of quinoline, a scaffold known for its wide range of biological activities, this molecule is of significant interest to researchers in medicinal chemistry and drug development.^[1] The strategic placement of bromine and fluorine atoms on the quinoline ring enhances its chemical reactivity and modulates its biological efficacy, making it a valuable building block for the synthesis of novel pharmaceutical agents.^[1] Its reported antibacterial, antifungal, and anticancer properties underscore the importance of its thorough characterization.^[1]

This guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9). As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectral features. Understanding these connections is paramount for structure verification, purity assessment, and predicting chemical behavior. The protocols described

herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in the field.

Molecular Structure and Physicochemical Properties

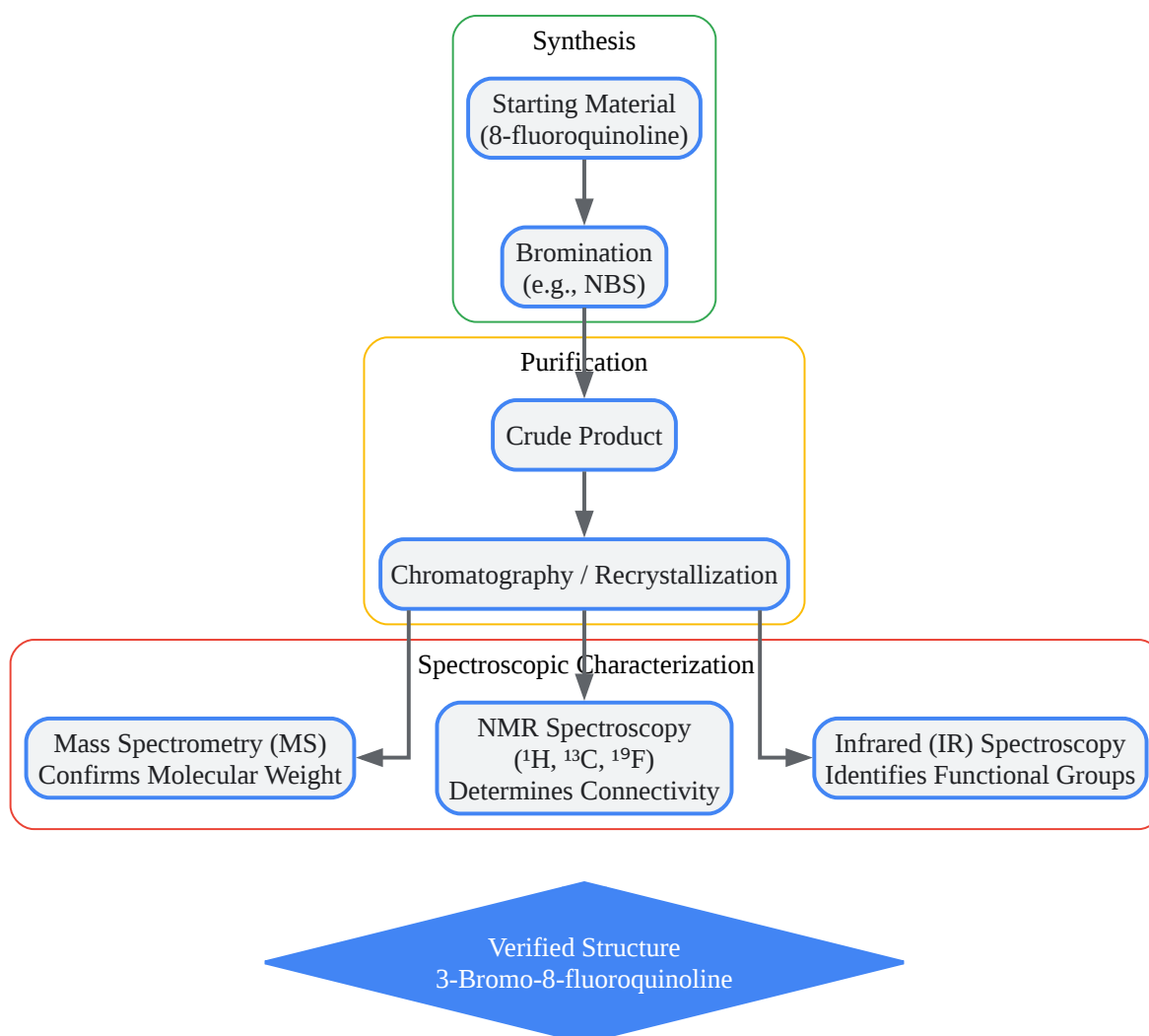
A precise understanding of the molecule's fundamental properties is the foundation for interpreting its spectroscopic data.

- IUPAC Name: 3-bromo-8-fluoroquinoline[1]
- CAS Number: 855477-01-9[1]
- Molecular Formula: C₉H₅BrFN[1][2]
- Molecular Weight: 226.048 g/mol [1]
- Appearance: Yellow crystalline solid[1]
- Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Property	Value	Source
Melting Point	91-94°C	[1]
Boiling Point	307-308°C	[1]
InChI Key	LSJWECDASRDKEY- UHFFFAOYSA-N	[1]
SMILES	C1=CC2=CC(=CN=C2C(=C1) F)Br	[1]

Workflow for Synthesis and Spectroscopic Characterization

The overall process, from synthesis to definitive structural confirmation, follows a logical progression. The synthesis typically involves the electrophilic bromination of 8-fluoroquinoline. [1] Post-synthesis, a multi-technique spectroscopic approach is essential for unambiguous characterization.



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Caption: Synthesis and Characterization Workflow for 3-Bromo-8-fluoroquinoline.

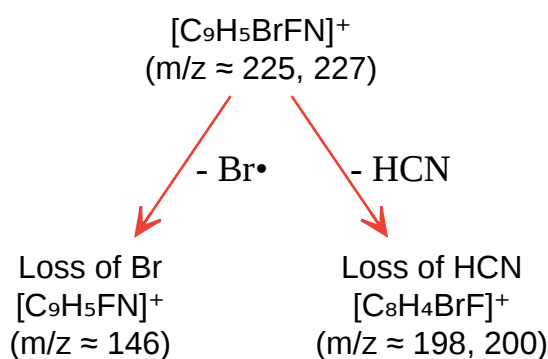
Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for confirming the molecular weight and elemental composition of a synthesized compound. For 3-Bromo-8-fluoroquinoline, it provides unequivocal evidence of a successful synthesis.

Key Data: Mass spectrometric analysis confirms the molecular composition with the molecular ion peak corresponding to the expected molecular weight.[1]

Ion	Expected m/z	Observation
$[M]^+$	~225	Corresponds to $C_9H_5^{79}BrFN$
$[M+2]^+$	~227	Corresponds to $C_9H_5^{81}BrFN$

Expert Interpretation: The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion.[1] Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the $[M]^+$ peak and an $[M+2]^+$ peak of nearly equal intensity. This distinctive doublet is a powerful diagnostic tool that provides high confidence in the presence of a single bromine atom in the molecule.[1]



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Caption: Key Fragmentation Pathways for 3-Bromo-8-fluoroquinoline in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV. This standard energy provides sufficient energy for fragmentation, yielding a reproducible and characteristic fragmentation pattern.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Inlet: Direct insertion probe or GC inlet if coupled with Gas Chromatography for purity analysis.
- Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.
- Data Analysis:
 - Identify the molecular ion peaks ($[M]^+$ and $[M+2]^+$).
 - Verify that the intensity ratio of $[M]^+$ to $[M+2]^+$ is approximately 1:1.
 - Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, making it indispensable for confirming the precise isomeric structure.

Key Data Summary:

Nucleus	Technique	Key Features / Chemical Shifts (ppm)
^1H	Proton NMR	Aromatic protons observed in the δ 7.85-8.00 ppm range.[1]
^{13}C	Carbon-13 NMR	Nine unique carbon signals are expected; distinct carbon-fluorine coupling patterns are observed.[3]
^{19}F	Fluorine-19 NMR	A characteristic signal appears between δ -110 to -115 ppm. [1]

Expert Interpretation:

- ^1H NMR: The proton spectrum will show signals in the aromatic region. The specific splitting patterns (coupling constants) between adjacent protons are critical for confirming the substitution pattern on the quinoline rings. The absence of a proton at the 3-position and 8-position is the most crucial piece of evidence.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum should reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule.[3] The carbon atom bonded to fluorine (C8) will appear as a doublet with a large one-bond coupling constant (^1JCF), while adjacent carbons will show smaller two- and three-bond couplings (^2JCF , ^3JCF). This C-F coupling is definitive proof of the fluorine's location.
- ^{19}F NMR: This is the most direct method for observing the fluorine atom. A single resonance in the expected range for an aromatic fluorine confirms its presence and successful incorporation into the quinoline framework.[1]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

- Instrument Setup:
 - Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion, especially for resolving complex proton-proton couplings.
 - Probe: A broadband probe capable of observing ^1H , ^{13}C , and ^{19}F nuclei.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program). An adequate number of scans is required due to the low natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus.
- Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the spectra to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as a quick quality control check and confirms the presence of key structural motifs.

Key Data: The IR spectrum of 3-bromo-8-fluoroquinoline shows characteristic absorption bands consistent with its aromatic system and halogen substituents.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation
3100-3000	C-H Stretch	Aromatic C-H stretching vibrations.
1600-1450	C=C Stretch	Aromatic ring carbon-carbon stretching. The substitution pattern influences the exact peak positions.[4]
~1250	C-F Stretch	Strong absorption characteristic of an aryl-fluorine bond.[1]
Below 800	C-Br Stretch	Carbon-bromine stretching vibration.

Expert Interpretation: The IR spectrum provides a unique "fingerprint" for the molecule. The presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the quinoline aromatic system.[1] The strong absorption corresponding to the C-F stretch is a key confirmation of fluorination.[1] The combination of these bands, along with the aromatic C-H stretches above 3000 cm⁻¹, provides a cohesive picture of the molecule's functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
 - Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).
- Data Acquisition:

- Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- The typical range is 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9) provides unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight and the presence of bromine through its distinct isotopic signature. NMR spectroscopy (^1H , ^{13}C , and ^{19}F) elucidates the precise connectivity of atoms and confirms the substitution pattern on the quinoline core. Finally, infrared spectroscopy provides a rapid verification of the key functional groups. Together, these techniques form a self-validating system of characterization that is essential for any researcher working with this compound, ensuring the integrity and reliability of subsequent biological or chemical studies.

References

- Royal Society of Chemistry. Infrared spectroscopy. Available from: [\[Link\]](#)
- ICT Prague. Table of Characteristic IR Absorptions. Available from: [\[Link\]](#)

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Sources

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- [3. 3-Bromo-8-fluoroquinoline | 855477-01-9 | Benchchem \[benchchem.com\]](#)
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